![molecular formula C16H19NO2 B569810 (αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol CAS No. 915278-81-8](/img/new.no-structure.jpg)
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylamino group, a phenylmethoxy group, and a benzenemethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl alcohol derivative with a methylamine source under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
915278-81-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.333 |
IUPAC Name |
(1R)-2-(methylamino)-1-(3-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H19NO2/c1-17-11-16(18)14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3/t16-/m0/s1 |
InChI Key |
VHXUYNZONFEGTG-INIZCTEOSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


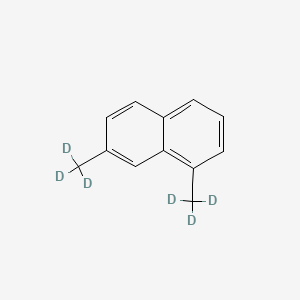
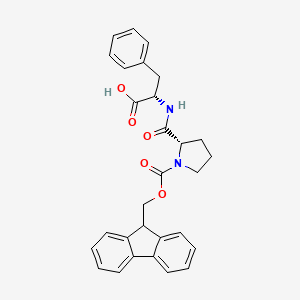
![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)
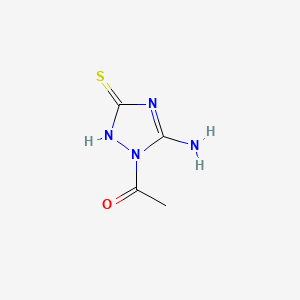
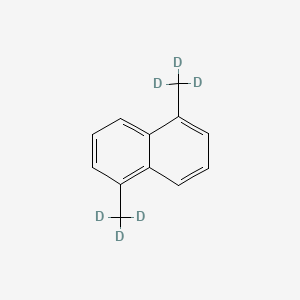

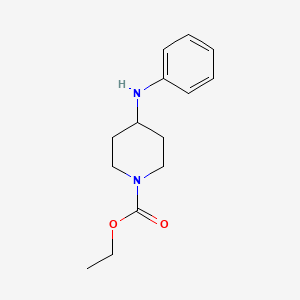
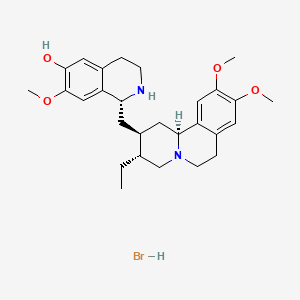

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)
